molecular formula C24H24ClN7O3 B2734620 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone CAS No. 1170938-63-2

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone

Cat. No.: B2734620
CAS No.: 1170938-63-2
M. Wt: 493.95
InChI Key: FZYLZMQNJWHJNE-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a complex heterocyclic compound designed for advanced pharmaceutical and biochemical research. Its molecular architecture, featuring a pyrazole core linked to a 1,2,4-oxadiazole and a benzoxazine moiety, is characteristic of scaffolds developed to modulate kinase activity. This compound is primarily investigated in cancer research and signal transduction studies as a potential inhibitor of specific protein kinases involved in cell proliferation and survival pathways. The presence of the 4-chlorophenyl group and the ethylamino side chain are critical for target binding affinity and selectivity. Researchers utilize this compound as a key chemical tool to elucidate complex biological mechanisms and to serve as a lead structure in the development of novel therapeutic agents. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. For comprehensive handling, safety, and storage information, please refer to the specific Safety Data Sheet .

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(ethylamino)pyrazol-1-yl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O3/c1-3-27-23-20(24-28-22(30-35-24)15-5-7-16(25)8-6-15)21(26)32(29-23)13-19(33)31-10-11-34-18-9-4-14(2)12-17(18)31/h4-9,12H,3,10-11,13,26H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYLZMQNJWHJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)N4CCOC5=C4C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features multiple pharmacophores, including an oxadiazole ring and a pyrazole moiety, which are known for their biological activities. The presence of a 4-chlorophenyl group adds to its potential for interaction with biological targets.

Molecular Formula

C22H21ClN6O3C_{22}H_{21}ClN_{6}O_{3}

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 16–31.25 μg/mL against Gram-positive and Gram-negative bacteria, indicating moderate to good activity .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines:

  • Studies show that derivatives of oxadiazole and pyrazole display cytotoxicity with IC50 values ranging from 10 to 30 μM against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • The addition of specific substituents has been shown to enhance activity significantly; for example, compounds with electron-donating groups often exhibit increased cytotoxic effects due to improved interaction with cellular targets .

Study 1: Synthesis and Evaluation

A study synthesized various derivatives based on the oxadiazole-pyrazole framework. The findings revealed:

  • Compound 27 , closely related to our target compound, showed promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated:

  • The presence of halogen substituents on the aromatic rings significantly influenced the biological activity. Specifically, compounds with chlorine substitutions demonstrated enhanced antiproliferative activity compared to their non-halogenated counterparts .

Data Tables

Activity TypeTest Organism/Cell LineIC50/MIC (μg/mL)Reference
AntimicrobialGram-positive bacteria16–31.25
AntimicrobialGram-negative bacteria16–31.25
AntiproliferativeA549 (lung cancer)10–30
AntiproliferativeMCF-7 (breast cancer)10–30

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. The incorporation of the 1,2,4-oxadiazole moiety has been linked to enhanced anticancer activity. For instance, derivatives featuring oxadiazole structures have shown significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazole and oxadiazole components can lead to improved therapeutic profiles .

Antimicrobial Properties
Compounds containing oxadiazole and pyrazole rings have demonstrated notable antimicrobial activities. Research indicates that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl group enhances this activity, making it a promising candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Bioisosteric Design
The design and synthesis of derivatives based on this compound have been guided by bioisosterism principles. By substituting various functional groups and analyzing their effects on biological activity, researchers have been able to optimize the pharmacological properties of similar compounds. For example, modifications at the pyrazole position have resulted in varying degrees of receptor affinity and selectivity .

Neuropharmacological Research

Neuroprotective Effects
Emerging evidence suggests that compounds with similar structural features may exhibit neuroprotective properties. Studies focusing on neurotropic activity indicate that such compounds can promote neuronal repair and enhance neurite outgrowth following injury, making them potential candidates for treating neurodegenerative diseases .

Potential Applications in Drug Development

CB1 Receptor Antagonists
The compound's structure suggests potential utility as a CB1 receptor antagonist. Research into related pyrazole derivatives has shown promise in obesity treatment by modulating endocannabinoid signaling pathways. This application opens avenues for developing weight management therapies based on structural analogs of the target compound .

Data Summary Table

Application Area Description References
Anticancer ActivitySignificant cytotoxic effects against cancer cell lines; potential for drug development.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; promising for new antibiotics.
Neuroprotective EffectsPromotes neuronal repair; potential treatments for neurodegenerative diseases.
CB1 Receptor AntagonistsPotential application in obesity management through endocannabinoid modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Bioactivity / Applications Key Differences vs. Target Compound References
Target Compound Pyrazole + 4-Cl-Ph-oxadiazole + benzooxazine + ethylamino Hypothesized: Kinase inhibition, CNS modulation (structural analogy) N/A
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide Pyrazole + 4-MeO-Ph-oxadiazole + methylsulfanyl + chlorobenzyl acetamide Antimicrobial (inferred from thioether group) Substituent : Methoxy vs. chloro on phenyl; Linker : Acetamide vs. ethanone-benzooxazine
5-Amino-1-[2-(1,3-Benzothiazol-2-ylthio)Propanoyl]-3-Methyl-1H-Pyrazole-4-Carbonitrile Pyrazole + benzothiazole-thioether + carbonitrile Anticancer (carbonitrile derivatives) Core : Carbonitrile vs. oxadiazole; Substituent : Benzothiazole vs. benzooxazine
Ethyl 7-Methyl-5-(4-Methylphenyl)-3-Oxo-2-{[3-(3,4-Dichlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylidene}-... Pyrazole + dichlorophenyl + thiazolopyrimidine Not reported (structural focus) Scaffold : Thiazolopyrimidine vs. benzooxazine; Substituent : Dichlorophenyl vs. 4-Cl-phenyl

Key Insights

Electron-Withdrawing vs.

Linker Flexibility: The ethanone-benzooxazine linker in the target compound may confer rigidity and π-stacking capabilities, unlike the flexible acetamide linker in or the carbonitrile group in , which could influence target binding .

Bioactivity Trends: Methylsulfanyl (in ) and carbonitrile (in ) groups are associated with antimicrobial and anticancer activities, respectively, while the ethylamino group in the target compound may favor CNS-targeted interactions due to improved blood-brain barrier penetration .

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